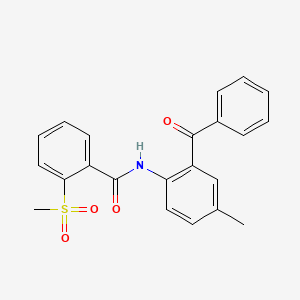

![molecular formula C21H16N2O4S B6510316 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide CAS No. 896343-98-9](/img/structure/B6510316.png)

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide” is a benzoxazole derivative . Benzoxazole derivatives are known for their various biological activities . They are used in research as a starting material for the synthesis of larger, usually bioactive structures .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves straightforward simple chemistry without any quantitative chromatographic separations . A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one were synthesized as the precursor substrates .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by a benzene-fused oxazole ring structure . The aromaticity of these compounds makes them relatively stable, although as a heterocycle, they have reactive sites which allow for functionalization .Chemical Reactions Analysis

Benzoxazole derivatives undergo various chemical reactions. For instance, the amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a good antimalarial activity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives vary. For instance, benzoxazole is an aromatic organic compound with a molecular formula C7H5NO . It is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C .科学的研究の応用

Drug Discovery and Medicinal Chemistry

Benzoxazole derivatives serve as valuable starting materials in drug discovery due to their diverse reactivity and broad substrate scope. Researchers have explored F2558-0120 as a scaffold for designing novel drugs. Its planar structure and functionalization potential make it an attractive candidate for developing bioactive compounds. Notably, F2558-0120 has been investigated for its anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Synthetic Strategies and Pathways

Recent advances in synthetic strategies have enabled efficient access to benzoxazole derivatives. F2558-0120 can be synthesized via various pathways, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones. Researchers have employed nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve selective and high-yield synthesis .

Fluorescent Microspheres and Instrument Calibration

F2558-0120-modified microspheres find applications in instrument calibration, particularly in flow cytometry, microscopy, high-throughput screening (HTS), and high-content screening (HCS). These microspheres, loaded with proprietary fluorescent dyes, offer stability and uniformity. Researchers use them for calibration and quality control purposes .

Flow Testing and Microfluidics

In microfluidics and flow studies, F2558-0120-modified microspheres serve as tracers. They help visualize fluid flow patterns, study blood flow dynamics, and investigate water and air flow behavior. Their consistent size and fluorescence make them ideal for such applications .

Cell Biology Tracers and Differentiation Studies

Researchers utilize F2558-0120-modified microspheres as cell tracers. By labeling cells with these microspheres, they can track cell differentiation, migration, and interactions. The sulfate-modified surface allows passive adsorption of proteins, making them useful for cell biology experiments .

Immunoassays and Particle Capture

FluoSpheres Sulfate-Modified Microspheres, including those based on F2558-0120, are employed in immunoassays. These include agglutination tests, enzyme-linked immunosorbent assays (ELISA), and particle capture assays. Their bright fluorescence and stable coupling surface enhance sensitivity and reliability in diagnostic applications .

作用機序

While the exact mechanism of action of “N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide” is not specified in the search results, benzoxazole derivatives are known to exhibit a broad spectrum of pharmaceutical activity profile . For example, some benzoxazole derivatives have shown remarkable cytotoxicity with GI 50 values ranging between “0.589–14.3 µM” and “0.276–12.3 µM,” respectively, in the representative nine subpanels of human tumor cell lines .

特性

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4S/c1-28(25,26)17-11-9-14(10-12-17)20(24)22-16-6-4-5-15(13-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQREZCMEPOKMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6510240.png)

![N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6510246.png)

![N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6510247.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6510248.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide](/img/structure/B6510250.png)

![3-(2,3-dihydro-1H-indole-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6510258.png)

![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B6510267.png)

![N-(3-methyl-1H-pyrazol-5-yl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6510274.png)

![11-acetyl-4-(3-chloro-2-methylphenyl)-6-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B6510288.png)

![3-[(2-chlorophenyl)methyl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6510307.png)

![N-(2-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B6510320.png)